Copper sulfamate

Description

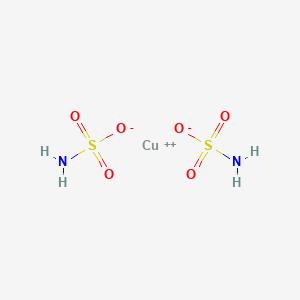

Structure

2D Structure

Properties

IUPAC Name |

copper;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478172 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-38-0 | |

| Record name | copper;disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of High-Purity Copper(II) Sulfamate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity copper(II) sulfamate (Cu(SO₃NH₂)₂), a compound of increasing interest in various research and development fields. The methodologies detailed herein are tailored for laboratory-scale production to ensure the high purity required for demanding research applications.

Introduction

Copper(II) sulfamate is an inorganic compound that has garnered attention for its potential applications in catalysis, electroplating, and as a precursor for the synthesis of other copper-containing materials. The sulfamate anion (SO₃NH₂⁻) imparts unique properties to the copper(II) ion, influencing its reactivity and coordination chemistry. For research purposes, the synthesis of copper(II) sulfamate with minimal impurities is paramount to ensure reproducible and reliable experimental results. This guide outlines a robust and accessible method for its preparation and purification.

Synthesis of Copper(II) Sulfamate Dihydrate

The most common and reliable method for the laboratory synthesis of copper(II) sulfamate involves the reaction of a copper(II) salt with sulfamic acid. The use of copper(II) carbonate is advantageous due to its ease of handling and the straightforward nature of the reaction, which proceeds with the evolution of carbon dioxide gas.

Reaction Principle

The synthesis is based on the acid-base reaction between sulfamic acid and copper(II) carbonate. The sulfamic acid provides the sulfamate anions, while the copper(II) carbonate serves as the source of copper(II) ions. The reaction proceeds according to the following equation:

CuCO₃(s) + 2HSO₃NH₂(aq) → Cu(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol

A detailed experimental protocol for the synthesis of copper(II) sulfamate dihydrate is provided below.

Materials:

-

Sulfamic acid (HSO₃NH₂)

-

Copper(II) carbonate (CuCO₃)

-

Deionized water

-

Acetone

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish

-

Spatula

-

Glass rod

Procedure:

-

In a beaker, dissolve 10 g of sulfamic acid in 100 mL of warm deionized water with stirring.

-

Gradually add small portions of copper(II) carbonate to the sulfamic acid solution. Effervescence (release of CO₂) will be observed.

-

Continue adding copper(II) carbonate until the effervescence ceases, indicating that all the sulfamic acid has reacted. An excess of copper(II) carbonate ensures the complete consumption of the acid.

-

Gently heat the solution on a steam bath to ensure the reaction goes to completion and to aid in the subsequent filtration.

-

Filter the hot solution by suction filtration to remove the excess unreacted copper(II) carbonate. The resulting filtrate should be a clear blue solution.

-

Transfer the filtrate to an evaporating dish and evaporate the solution on a steam bath until a blue oil is formed.

-

Allow the blue oil to cool to room temperature.

-

Triturate the cooled residue with acetone until a solid blue product forms.

-

Collect the solid copper(II) sulfamate dihydrate by filtration and wash with a small amount of cold acetone.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of copper(II) sulfamate dihydrate.

Purification by Recrystallization

For research applications requiring very high purity, the synthesized copper(II) sulfamate can be further purified by recrystallization. This process relies on the difference in solubility of the compound in a solvent at different temperatures. An aqueous ethanol mixture is a suitable solvent system for the recrystallization of copper(II) sulfamate.

Experimental Protocol

Materials:

-

Crude copper(II) sulfamate

-

Deionized water

-

Ethanol (95% or absolute)

Equipment:

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude copper(II) sulfamate in a minimum amount of hot deionized water in an Erlenmeyer flask.

-

Heat the solution gently to ensure all the solid has dissolved.

-

Add ethanol dropwise to the hot solution until a slight turbidity (cloudiness) persists. The addition of ethanol decreases the solubility of the copper(II) sulfamate.

-

Gently reheat the solution until it becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize the crystallization.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Dry the purified crystals in a desiccator.

Recrystallization Workflow Diagram

"crystal structure analysis of copper sulfamate complexes"

An In-depth Technical Guide on the Crystal Structure Analysis of Copper Sulfamate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the crystal structure analysis of this compound complexes, focusing on the available crystallographic data, experimental methodologies for their synthesis and characterization, and their potential biological implications.

Introduction to this compound Complexes

Copper complexes are of significant interest in various fields, including materials science, catalysis, and medicinal chemistry. The sulfamate anion (NH₂SO₃⁻) as a ligand can lead to the formation of copper complexes with diverse structural features and potential applications. The study of their crystal structures through X-ray diffraction techniques provides fundamental insights into their chemical bonding, molecular geometry, and solid-state packing, which are crucial for understanding their properties and potential applications.

Crystal Structure Analysis of a Copper(I) Sulfamate Complex

A key example of a structurally characterized this compound complex is (4-Allylthiosemicarbazide)(sulfamato)copper(I) , with the chemical formula [Cu(C₄H₈N₃S)(NH₂SO₃)]. The crystal structure of this complex was determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for (4-Allylthiosemicarbazide)(sulfamato)copper(I) is summarized in the table below. This complex crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[1]

| Parameter | Value |

| Chemical Formula | C₄H₁₀CuN₄O₃S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8284(2) |

| b (Å) | 9.3054(3) |

| c (Å) | 16.1576(11) |

| Z | 4 |

Table 1: Crystallographic Data for (4-Allylthiosemicarbazide)(sulfamato)copper(I).[1]

Molecular Structure and Coordination Environment

In this complex, the copper(I) ion is in a trigonal pyramidal coordination environment.[1] The coordination sphere is formed by:

-

Two sulfur atoms from the 4-allylthiosemicarbazide (ATSC) ligand (one in the apical position).

-

One nitrogen atom from the ATSC ligand.

-

The C=C double bond of the allyl group of the ATSC ligand.

The 4-allylthiosemicarbazide ligand acts in a tetradentate fashion, bridging two different copper atoms to form chain-like structures. The sulfamate anion is not directly coordinated to the copper(I) center but is present in the outer coordination sphere, participating in hydrogen bonding interactions.[1]

Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles cannot be provided at this time.

Experimental Protocols

Synthesis and Crystallization of (4-Allylthiosemicarbazide)(sulfamato)copper(I)

A generalized experimental protocol for the synthesis of single crystals of the title compound is outlined below, based on the available information indicating an electrochemical synthesis method using alternating current.[1]

Materials:

-

Copper metal (e.g., copper wire for electrodes)

-

4-Allylthiosemicarbazide (ATSC)

-

Sulfamic acid (HNH₂SO₃)

-

Suitable solvent (e.g., ethanol or methanol)

-

AC power source

-

Electrochemical cell

Procedure:

-

Electrolyte Preparation: A solution of 4-allylthiosemicarbazide and sulfamic acid is prepared in the chosen solvent. The pH of the solution may be adjusted as needed.

-

Electrochemical Synthesis: Two copper electrodes are immersed in the electrolyte solution within the electrochemical cell.

-

An alternating current is applied to the electrodes. The voltage and current density are controlled to facilitate the gradual dissolution of the copper anode and the formation of the copper(I) complex in solution.

-

Crystallization: The electrochemical cell is left undisturbed in a controlled environment (e.g., at room temperature) to allow for the slow evaporation of the solvent and the formation of single crystals of [Cu(ATSC)(NH₂SO₃)] over several days.

-

Crystal Isolation: The resulting crystals are carefully isolated from the solution, washed with a small amount of cold solvent, and dried.

The workflow for the synthesis and crystallization process can be visualized as follows:

References

Navigating the Solubility Landscape of Copper Sulfamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II) sulfamate is a compound of increasing interest, particularly for its applications as a catalyst in organic synthesis. However, a significant knowledge gap exists regarding its solubility in non-aqueous media. This technical guide directly addresses the topic of "solubility of copper sulfamate in organic solvents." A thorough review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents.

This guide, therefore, serves a dual purpose: to transparently report the current lack of available data and to empower researchers by providing a detailed experimental protocol for determining this crucial physicochemical property. Adherence to the outlined methodology will enable research teams to generate reliable, in-house solubility data, which is essential for reaction optimization, formulation development, and process scale-up.

The State of Knowledge on this compound Solubility

Despite its utility in chemical synthesis, specific values for the solubility of copper(II) sulfamate (Cu(SO₃NH₂)₂) in organic solvents such as alcohols, ketones, ethers, or amides are not well-documented in readily accessible literature. Safety Data Sheets (SDS) for this compound are not consistently available, and those for the more common copper sulfate do not provide relevant information for the sulfamate salt in organic media.

This lack of data necessitates an empirical approach for any research or development endeavor that involves the use of this compound in organic solvent systems. The following sections provide the tools and methodology to systematically determine this property.

Quantitative Solubility Data

As of the latest review, no specific quantitative solubility data for copper(II) sulfamate in a range of organic solvents could be compiled. Researchers are encouraged to use the experimental protocol provided in this guide to populate their own data tables. A recommended structure for such a table is provided below.

Table 1: Experimentally Determined Solubility of Copper(II) Sulfamate in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Blue solution |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Fine precipitate |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Insoluble |

| ... (other solvents) |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

Copper(II) sulfamate (solid)

-

Organic solvent of interest (analytical grade)

-

Conical flasks or vials with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

To a conical flask, add a measured amount of the chosen organic solvent.

-

Add an excess of solid copper(II) sulfamate to the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is established, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled glass vial or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the vial or dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a vacuum desiccator for heat-sensitive solvents.

-

Continue the evaporation process until the residue is completely dry and a constant weight is achieved.

-

-

Data Analysis:

-

Accurately weigh the vial or dish containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Determine the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (255.71 g/mol ).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Conclusion

The solubility of copper(II) sulfamate in organic solvents is a fundamental parameter that governs its application in various chemical processes. While published data is currently lacking, this guide provides a robust experimental framework for researchers to determine this property accurately. The systematic generation and sharing of such data within the scientific community will be invaluable for advancing the use of this compound in organic synthesis and other fields. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic behavior of the system.

"coordination chemistry of copper with sulfamate ligands"

An In-depth Technical Guide to the Coordination Chemistry of Copper with Sulfamate Ligands

Introduction

The coordination chemistry of copper has been a subject of extensive research due to the metal's versatile redox properties (primarily +1 and +2 oxidation states) and its ability to form complexes with diverse geometries and electronic properties.[1] These complexes are pivotal in various fields, including catalysis, materials science, and medicinal chemistry.[2][3] The sulfamate anion (NH₂SO₃⁻) presents itself as a unique and versatile ligand. It is not merely a counterion but can actively coordinate to the copper center, influencing the electronic and steric environment of the resulting complex.[1] This modulation of the copper center's properties makes copper-sulfamate complexes intriguing candidates for applications ranging from electrodeposition and catalysis to the development of novel therapeutic agents.[1][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of copper complexes featuring sulfamate and related sulfonamide ligands, aimed at researchers and professionals in chemistry and drug development.

Synthesis of Copper-Sulfamate Complexes

The synthesis of copper-sulfamate coordination compounds can be achieved through several methods, including conventional solution-based chemistry and more advanced electrochemical techniques. A notable method is the use of alternating-current (AC) electrochemical synthesis, which has been successfully employed to produce novel crystalline copper(I) sulfamate π-complexes.[1] Hydrothermal synthesis is another common technique used for creating crystalline coordination polymers involving copper, sulfate (an analogous ligand), and other organic linkers.[5]

Experimental Protocol: Hydrothermal Synthesis of a Copper-Pyridyltetrazole-Sulfate Complex

This protocol is adapted from the synthesis of [Cu₃(OH)₂(H₂O)₃(3-pyrtet)₂(SO₄)], a related complex demonstrating the integration of sulfate, which has coordination similarities to sulfamate, in a copper-ligand framework.[5]

Materials:

-

Copper(II) sulfate pentahydrate (Cu(SO₄)·5H₂O)

-

5-(3-pyridyl)tetrazole

-

Deionized Water

Procedure:

-

A mixture of Cu(SO₄)·5H₂O (171 mg, 0.684 mmol) and 5-(3-pyridyl)tetrazole (50 mg, 0.342 mmol) is prepared.[5]

-

Deionized water (10.00 g, 556 mmol) is added to the mixture.[5] The initial pH of the mixture is typically around 2.5.[5]

-

The mixture is briefly stirred and then sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 135 °C for 48 hours.[5]

-

After the reaction period, the autoclave is allowed to cool slowly to room temperature.

-

The resulting dark blue block crystals are isolated by filtration, washed with deionized water, and air-dried.[5]

Caption: General workflow for the hydrothermal synthesis of a copper coordination polymer.

Structural and Spectroscopic Characterization

The definitive elucidation of the structure of copper-sulfamate complexes relies heavily on single-crystal X-ray diffraction.[1] This technique provides precise information on bond lengths, bond angles, coordination geometry, and crystal packing. Spectroscopic methods such as Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for further characterization in both solid and solution states.

Coordination Geometry

In a known copper(I) π-complex involving a sulfamate ligand, the copper(I) ion exhibits a trigonal pyramidal environment.[6] This coordination sphere is composed of a nitrogen atom from a tetrazole core, the C=C bond from an S-allyl group, and atoms from the NH₂SO₃⁻ anions.[6] A key structural feature is the bridging nature of the sulfamate anion, which coordinates to two adjacent Cu(I) ions. It occupies a basal plane position through its nitrogen atom and an apical position through one of its oxygen atoms.[6] In many Cu(II) complexes, a distorted octahedral or square pyramidal geometry is common.[7][8]

Quantitative Data: Crystallography and Bond Parameters

The following tables summarize crystallographic data and selected bond parameters for a representative copper(I) sulfamate π-complex with 5-(allylthio)-1-(3,5-dimethylphenyl)-1H-tetrazole.[6]

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Formula | C₂₆H₃₀Cu₂N₁₀O₃S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.039(3) |

| b (Å) | 10.329(2) |

| c (Å) | 20.370(4) |

| β (°) | 108.35(3) |

| V (ų) | 3198.3(11) |

| Z | 4 |

Data sourced from a study on a novel copper(I) sulfamate π-complex.[6]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cu(1)-N(4) | 2.052(3) |

| Cu(1)-C(12) | 2.150(4) |

| Cu(1)-C(13) | 2.141(4) |

| Cu(1)-O(1) | 2.164(3) |

| Cu(1)-N(5) | 2.227(3) |

| N(4)-Cu(1)-O(1) | 121.26(11) |

| N(4)-Cu(1)-N(5) | 114.28(11) |

| O(1)-Cu(1)-N(5) | 91.13(11) |

Data sourced from a study on a novel copper(I) sulfamate π-complex.[6]

Spectroscopic Characterization

-

FTIR Spectroscopy: Infrared spectroscopy helps identify the coordination modes of the sulfamate ligand. Shifts in the vibrational frequencies of the S-O and N-H bonds upon coordination to the copper center provide evidence of complex formation.

-

Electronic (UV-Vis) Spectroscopy: The d-d transitions of the copper center give rise to broad absorption bands in the visible region, which are sensitive to the coordination geometry and ligand field strength.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Cu(II) complexes, EPR is a powerful tool to probe the electronic environment of the copper ion. The g-tensor values are characteristic of the coordination geometry.[9] For instance, Cu(II) complexes with N-sulfonamide ligands have been characterized, showing distorted square pyramidal geometries.[7]

Caption: A logical workflow for the structural and spectroscopic characterization of copper complexes.

Applications in Drug Development and Biology

While research specifically on the biological activities of copper-sulfamate complexes is emerging, the broader class of copper complexes, including those with related sulfonamide ligands, shows significant potential in medicine.[7] They are explored as antimicrobial, anti-inflammatory, and antitumor agents.[2][4] The mode of action often involves interaction with biomolecules like proteins and DNA, sometimes leading to the production of reactive oxygen species (ROS) that can induce cellular damage.[4][10]

Nuclease Activity of Copper-Sulfonamide Complexes

Copper complexes with N-sulfonamide ligands, which are structurally related to sulfamate, have demonstrated the ability to cleave DNA.[7] This nuclease activity is a highly desirable trait for the development of anticancer drugs.

Mechanism of Action: The proposed mechanism involves several steps:

-

Interaction: The complex, often featuring planar aromatic rings from the ligand, intercalates between the base pairs of the DNA double helix.[7]

-

Redox Cycling: The Cu(II) center is reduced to Cu(I) within the complex.[7]

-

ROS Production: The Cu(I) species participates in Fenton or Haber-Weiss-like reactions with available cellular reductants and oxygen, generating highly reactive hydroxyl radicals (HO•).[7]

-

DNA Cleavage: These radicals attack the deoxyribose backbone of the DNA, causing single- or double-strand breaks and ultimately leading to apoptosis (programmed cell death).[7]

Experimental Protocol: DNA Cleavage Assay

This protocol describes a general method to assess the nuclease activity of a synthesized copper complex.[7]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC18)

-

Synthesized copper complex

-

Cacodylate buffer (pH ~6.0)

-

Reducing agent (e.g., ascorbic acid)

-

Oxidizing agent (e.g., H₂O₂)

-

Agarose gel, electrophoresis buffer (e.g., TAE), and loading dye

-

DNA stain (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing the buffer, supercoiled DNA, and varying concentrations of the copper complex.

-

Initiate the cleavage reaction by adding H₂O₂ and ascorbic acid.[7] A control reaction without the complex should be run in parallel.

-

Incubate the mixtures at 37 °C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.

-

Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.

-

Analyze the results: The supercoiled form (Form I) will migrate fastest, followed by the linear form (Form III, resulting from double-strand cleavage), and the nicked circular form (Form II, from single-strand cleavage) will migrate slowest. An effective nuclease will convert Form I into Forms II and III.

Caption: Proposed mechanism for DNA cleavage by copper-sulfonamide complexes.

Conclusion

The coordination chemistry of copper with sulfamate ligands offers a rich field of study with significant untapped potential. The sulfamate anion's ability to act as a versatile coordinating ligand allows for the synthesis of complexes with unique structural and electronic properties.[1][6] While applications in electrodeposition and catalysis are established areas of research, the potential for these compounds in drug development is particularly compelling. Drawing parallels from closely related sulfonamide complexes, copper-sulfamate compounds are promising candidates for new anticancer and antimicrobial agents.[7] Future research should focus on the systematic synthesis of a broader range of copper-sulfamate complexes, comprehensive evaluation of their stability and reactivity, and in-depth investigation into their biological activities to unlock their full therapeutic potential.

References

- 1. Copper sulfamate | 14017-38-0 | Benchchem [benchchem.com]

- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E16 The Copper(II) Sulfate / Ammonia Complex [scilearn.sydney.edu.au]

- 9. Selective coordination ability of sulfamethazine Schiff-base ligand towards copper(II): molecular structures, spectral and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Copper(I) Sulfamate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of copper(I) sulfamate complexes, focusing on detailed experimental protocols, quantitative data, and structural characterization. The unique properties of these complexes, stemming from the versatile coordination of the sulfamate anion and the stabilization of the copper(I) oxidation state, make them promising candidates for applications in materials science and drug development.

Introduction

Copper complexes are of significant interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] The sulfamate anion (NH₂SO₃⁻) is a versatile ligand capable of acting as a bridging ligand, coordinating to metal centers through both its nitrogen and oxygen atoms.[5] This bridging capability allows for the construction of unique coordination polymers.[5] This guide focuses on the synthesis and characterization of copper(I) sulfamate complexes, providing a consolidated resource for researchers in the field.

Synthesis Methodologies

Several methods have been employed for the synthesis of copper(I) sulfamate complexes, primarily involving the reaction of a copper(II) salt with sulfamic acid in the presence of a reducing agent and an appropriate organic ligand. Alternating-current (AC) electrochemical synthesis has also proven to be an effective technique for obtaining crystalline π-complexes.[5][6]

Conventional Chemical Synthesis

A common route involves the in-situ reduction of Cu(II) to Cu(I) in the presence of the desired ligands.

Experimental Protocol: Synthesis of [Cu₂(C₆H₁₀N₃S₂)₂(NH₂SO₃)₂]

This protocol is adapted from the synthesis of a copper(I) sulfamate π-complex with 5-methyl-N-(allyl)-1,3,4-thiadiazol-2-amine.[7]

-

Preparation of the Copper(I) Solution:

-

Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in aqueous ammonia to form a deep blue solution of tetraamminecopper(II) sulfate.[8]

-

Add hydroxylamine hydrochloride (NH₂OH·HCl) portion-wise to the solution while stirring under a nitrogen atmosphere.[8] The solution will turn colorless, indicating the reduction of Cu(II) to Cu(I) and the formation of a [Cu(NH₃)₂]⁺ solution.[8]

-

-

Reaction with Ligand and Sulfamic Acid:

-

Prepare a separate solution of the organic ligand (e.g., 5-methyl-N-(allyl)-1,3,4-thiadiazol-2-amine) and sulfamic acid in a suitable solvent such as ethanol.

-

Slowly add the copper(I) solution to the ligand and sulfamic acid solution with continuous stirring.

-

-

Crystallization and Isolation:

-

Allow the resulting mixture to stand at room temperature for slow crystallization.

-

Collect the formed crystals by filtration, wash with water, ethanol, and diethyl ether, and then dry under vacuum.[8]

-

Alternating-Current Electrochemical Synthesis

This technique has been successfully used to synthesize novel crystalline copper(I) sulfamate π-complexes.[5][6]

Experimental Protocol: AC Electrochemical Synthesis of Copper(I) Sulfamate π-Complexes

-

Electrochemical Cell Setup:

-

Crystallization:

-

Crystals of the copper(I) sulfamate complex will form on the electrodes over time.[6]

-

-

Isolation:

-

Carefully remove the crystals from the electrodes for subsequent analysis.

-

Structural Characterization and Data

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these complexes.[5] The data reveals key information about the coordination environment of the copper(I) ion, bond lengths, and bond angles.

Coordination Environment of Copper(I)

In many of the reported structures, the copper(I) ion exhibits a trigonal pyramidal geometry.[6] The coordination sphere is typically composed of a nitrogen atom from the organic ligand, a C=C bond from an allyl group of the same ligand, and oxygen and nitrogen atoms from bridging sulfamate anions.[6] The sulfamate anion often acts as a bridging ligand, connecting two adjacent copper(I) ions.[6]

Tabulated Crystallographic Data

The following table summarizes key crystallographic data for a representative copper(I) sulfamate complex, [Cu{(2-F-Ph)TSA}(NH₂SO₃)].

| Parameter | Value[6] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.545(3) |

| b (Å) | 12.890(4) |

| c (Å) | 14.249(4) |

| V (ų) | 1385.8(8) |

| Z | 4 |

Visualizing Synthesis and Structure

Synthesis Workflow

The following diagram illustrates the general workflow for the conventional chemical synthesis of copper(I) sulfamate complexes.

Caption: Conventional Synthesis Workflow.

Bridging Coordination of the Sulfamate Anion

The diagram below illustrates the bridging mode of the sulfamate anion between two copper(I) centers, a common structural motif in these complexes.

Caption: Sulfamate Bridging Mode.

Potential Applications in Drug Development

While research into the specific applications of copper(I) sulfamate complexes is ongoing, the broader field of copper complexes in medicine provides a strong rationale for their investigation. Copper compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3] The unique structural features of copper(I) sulfamate complexes may lead to novel mechanisms of action and therapeutic benefits. The presence of both a copper center and a sulfamate moiety, a functional group found in some pharmaceuticals, offers intriguing possibilities for the design of new therapeutic agents.

Conclusion

This guide has provided a comprehensive overview of the synthesis of copper(I) sulfamate complexes, with a focus on practical experimental details and structural data. The methodologies presented, including both conventional chemical synthesis and AC electrochemical techniques, offer versatile routes to these novel coordination compounds. The detailed structural information and visualizations provide a foundation for understanding the key features of these complexes. Further research into the biological activities of copper(I) sulfamate complexes is warranted to explore their full potential in the field of drug development.

References

- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Based Antibiotic Strategies: Exploring Applications in the Hospital Setting and the Targeting of Cu Regulatory Pathways and Current Drug Design Trends [mdpi.com]

- 5. Copper sulfamate | 14017-38-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [scholarworks.wm.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of Copper Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic techniques used to characterize copper(II) sulfamate, with a focus on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. This document offers experimental protocols and data interpretation to aid in the analysis of this compound.

Introduction to the Spectroscopic Analysis of Copper(II) Sulfamate

Copper(II) sulfamate, with the chemical formula Cu(SO₃NH₂)₂, is an inorganic compound of interest in various chemical applications. Spectroscopic characterization is crucial for confirming its identity, determining its purity, and understanding its structural and electronic properties. The sulfamate anion (SO₃NH₂⁻) can coordinate with the copper(II) ion through either its oxygen or nitrogen atoms, leading to different coordination geometries that can be probed by spectroscopic methods.[1]

-

UV-Visible Spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion. The position and intensity of the absorption bands are sensitive to the coordination environment of the metal center.

-

Infrared (IR) Spectroscopy identifies the vibrational modes of the functional groups present in the molecule, particularly the sulfamate ligand. This technique is instrumental in understanding the bonding between the copper ion and the sulfamate ligand.

-

Raman Spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and can provide information about the compound's lattice vibrations.

Data Presentation

The following tables summarize the key spectroscopic data for copper sulfamate and related copper compounds. Due to the limited availability of published data specifically for pure copper(II) sulfamate, data for a hydrated this compound complex and the closely related copper(II) sulfate are included for comparative purposes.

Table 1: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Copper(II) Sulfamate (aqueous) | Water | ~800 - 810 | Not Reported | d-d transitions |

| Copper(II) Sulfate (aqueous) | Water | ~800 - 810[1] | ~12 L mol⁻¹ cm⁻¹ | d-d transitions |

Note: The UV-Vis absorption for aqueous copper(II) sulfamate is expected to be very similar to that of aqueous copper(II) sulfate, characterized by a broad, weak absorption in the near-infrared region due to the d-d transitions of the hydrated Cu(II) ion.[1]

Table 2: Infrared (IR) Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Cu(SO₃NH₂)₂]·xH₂O | 3350 | Strong | N-H stretching |

| 1290 | Medium | S-O/S=O stretching | |

| 1230 | Strong | S-O/S=O stretching | |

| 1077 | Strong | S-O/S=O stretching | |

| 970 | Strong | - | |

| 625 | Strong | - | |

| 592 | Medium | - |

Source: Adapted from data for a this compound complex, [Cu(SO₃NH₂)₂]·xH₂O.[1]

Table 3: Raman Spectroscopic Data

| Compound | Raman Shift (cm⁻¹) | Intensity | Assignment |

| Basic Copper Sulfates (general) | 972 - 990 | Strong | SO₄²⁻ symmetric stretching |

| 1076 - 1271 | Variable | SO₄²⁻ antisymmetric stretching | |

| 415 - 517 | Variable | OSO bending modes | |

| 3260 - 3588 | Variable | OH stretching (for hydrated species) |

Note: The Raman data presented is for basic copper sulfate minerals.[2] The vibrational modes of the sulfamate group are expected to be in similar regions to the sulfate group.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of an aqueous solution of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and absorbance of a this compound solution.

Materials and Equipment:

-

Copper(II) sulfamate

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 20-30 minutes.

-

Blank Measurement: Fill a quartz cuvette with distilled water (the solvent) to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a cuvette with a small amount of the most dilute standard solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 400-1000 nm for copper(II) compounds).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

-

Repeat for all Standards: Repeat the measurement for all prepared standard solutions.

This protocol describes the analysis of solid this compound powder using an ATR-FTIR spectrometer.

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

Copper(II) sulfamate powder

-

ATR-FTIR spectrometer with a diamond or germanium crystal

-

Spatula

Procedure:

-

Instrument and Accessory Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a spatula.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the powder, ensuring good contact with the crystal surface.

-

Spectral Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected interferogram is Fourier-transformed to produce the infrared spectrum.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

This protocol details the procedure for acquiring the Raman spectrum of solid, crystalline this compound.

Objective: To obtain the Raman spectrum of crystalline this compound to identify its vibrational modes.

Materials and Equipment:

-

Crystalline copper(II) sulfamate

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

Glass microscope slide

Procedure:

-

Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer).

-

Sample Preparation: Place a small amount of the crystalline this compound onto a clean glass microscope slide.

-

Sample Focusing: Place the slide on the microscope stage of the spectrometer. Focus the laser onto the sample using the microscope objective.

-

Parameter Setup: Set the data acquisition parameters, including the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

-

Spectral Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹).

-

Data Processing: Process the raw spectrum to remove any background fluorescence, if necessary.

-

Peak Identification: Identify and label the characteristic Raman shifts of the sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Caption: Workflow for Raman Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for Copper Electroplating in Microelectronics

Introduction

Copper has become the primary metallization material in advanced microelectronics due to its lower electrical resistivity and higher electromigration resistance compared to aluminum. Electroplating is the most common method for depositing copper for interconnects, through-silicon vias (TSVs), redistribution layers (RDLs), and pillar bumping. This document provides detailed application notes and protocols for formulating and operating an acidic copper electroplating bath, primarily focusing on the widely used copper sulfate chemistry, as specific formulations for copper sulfamate baths in microelectronics are not extensively available in public literature.

I. Copper Electroplating Bath Formulation

The electroplating bath is a complex chemical system designed to produce a copper deposit with specific mechanical and electrical properties. The bath consists of inorganic components and organic additives, each playing a crucial role in the deposition process.

Inorganic Components

The primary inorganic components of an acidic copper electroplating bath are copper sulfate, sulfuric acid, and a source of chloride ions.

| Component | Concentration Range | Function |

| Copper Sulfate (CuSO₄·5H₂O) | 180 - 250 g/L | Provides the source of copper ions (Cu²⁺) for deposition. |

| Sulfuric Acid (H₂SO₄) | 30 - 80 g/L | Increases the conductivity of the bath and acts as a charge carrier. |

| Chloride Ions (Cl⁻) | 30 - 70 ppm | Works in conjunction with organic additives to control the deposition rate. |

Organic Additives

Organic additives are critical for achieving void-free filling of high-aspect-ratio features and for controlling the morphology of the deposited copper.[1][2][3][4] They are typically categorized as suppressors, accelerators, and levelers.

| Additive Type | Example Compounds | Typical Concentration | Function |

| Suppressors | Polyethylene Glycol (PEG) | 100 - 1000 ppm | Adsorbs on the wafer surface, especially at the top of features, to inhibit deposition and promote bottom-up fill. Acts as a wetting agent. |

| Accelerators | Bis(3-sulfopropyl) disulfide (SPS) | 1 - 100 ppm | Competes with the suppressor and enhances the deposition rate at the bottom of features, promoting bottom-up growth. |

| Levelers | Janus Green B (JGB), Thiourea | 1 - 20 ppm | Adsorbs at high current density areas (protrusions) to suppress growth and promote a smooth, level deposit. |

II. Experimental Protocols

A. Bath Preparation

-

Dissolution of Copper Sulfate: In a clean plating tank, dissolve the required amount of copper sulfate pentahydrate in deionized water with agitation. Heating the solution can aid in dissolution.

-

Addition of Sulfuric Acid: Slowly and carefully add the required volume of concentrated sulfuric acid to the copper sulfate solution. Always add acid to water, never the other way around , as the reaction is highly exothermic.

-

Addition of Chloride: Add the chloride ions, typically from a solution of hydrochloric acid or a salt like sodium chloride.

-

Addition of Organic Additives: Introduce the suppressor, accelerator, and leveler in their respective concentrations. It is often recommended to add them sequentially, allowing each to dissolve completely before adding the next.

-

Purification: Perform a dummy plating run on a scrap wafer or cathode at a low current density (e.g., 0.5 A/dm²) to remove metallic impurities.[5]

-

Analysis and Adjustment: Analyze the concentration of all components and adjust as necessary to bring them within the desired operating range.

B. Electroplating Process

-

Substrate Preparation: The wafer or substrate to be plated must have a conductive seed layer, typically of copper or a barrier metal like titanium or tantalum.

-

Plating Cell Setup: Place the substrate in the plating cell, ensuring good electrical contact. The substrate acts as the cathode. An appropriate anode, usually phosphorized copper, is used.

-

Operating Parameters: Set the desired operating parameters.

| Parameter | Typical Range | Effect on Deposit |

| Current Density | 10 - 50 A/ft² (1 - 5 A/dm²) | Affects plating rate, grain structure, and deposit properties. |

| Temperature | 20 - 30 °C | Influences conductivity, additive behavior, and deposit stress. |

| Agitation | Mechanical or air sparging | Ensures uniform concentration of ions and additives at the wafer surface. |

-

Deposition: Apply the current and begin the deposition process. The plating time will depend on the desired copper thickness and the current density used.

-

Post-Plating Rinse and Dry: After plating, thoroughly rinse the substrate with deionized water and dry it with nitrogen.

C. Bath Analysis and Maintenance

Regular analysis of the plating bath is crucial for maintaining consistent deposit quality.

| Analysis Method | Component Measured | Description |

| Cyclic Voltammetric Stripping (CVS) | Organic Additives (Suppressor, Accelerator, Leveler) | An electrochemical technique that measures the effect of additives on the plating rate, which is correlated to their concentration. |

| High-Performance Liquid Chromatography (HPLC) | Organic Additives and their breakdown products | Separates and quantifies the different organic components in the bath. |

| Ion Chromatography (IC) | Inorganic Anions (Sulfate, Chloride) | Separates and quantifies the inorganic anions. |

| Titration | Copper Sulfate, Sulfuric Acid | Standard chemical titration methods for determining the concentration of the main inorganic components. |

III. Visualizations

A. Logical Flow of the Copper Electroplating Process

Caption: Workflow of the copper electroplating process.

B. Interaction of Additives in Feature Filling

References

Application Notes and Protocols: Copper(II) Sulfamate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copper(II) sulfamate as a novel and efficient catalyst in organic synthesis. The information presented is intended to guide researchers in the application of this catalyst for the synthesis of valuable heterocyclic compounds.

Introduction

Copper(II) sulfamate, Cu(NH₂SO₃)₂, is emerging as a promising catalyst in the field of organic synthesis. It is a cost-effective, and versatile Lewis acid catalyst. To date, its most significant and well-documented application is in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs via the Biginelli reaction[1][2][3]. This multicomponent reaction is of great importance in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone (DHPM) core, which include antiviral, antitumor, antibacterial, and anti-inflammatory properties[1]. The use of copper(II) sulfamate as a catalyst offers several advantages over classical methods, including milder reaction conditions, shorter reaction times, and good to excellent yields[1][2].

Preparation of Copper(II) Sulfamate Catalyst

Copper(II) sulfamate can be readily prepared in the laboratory. A common method involves the reaction of a copper-containing base, such as copper carbonate, with sulfamic acid[1].

Protocol for Catalyst Preparation:

-

Dissolve 10 g of sulfamic acid in 100 ml of warm water.

-

Add copper carbonate in small portions with stirring until the evolution of carbon dioxide ceases.

-

Filter the solution by suction to remove any unreacted copper carbonate.

-

Add a couple of crystals of sulfamic acid to the filtrate.

-

Evaporate the solution on a steam bath until a blue oil is obtained.

-

Cool the residue and triturate it with acetone until a solid is formed.

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. Copper(II) sulfamate has been demonstrated to be a highly effective catalyst for this transformation[1][3].

General Reaction Scheme

The general scheme for the copper(II) sulfamate-catalyzed Biginelli reaction is as follows:

Where R can be an aryl or alkyl group, and X can be oxygen (for urea) or sulfur (for thiourea).

Proposed Catalytic Cycle

The proposed mechanism for the Biginelli reaction catalyzed by copper(II) sulfamate involves the initial formation of an acylimine intermediate from the aldehyde and urea/thiourea. The copper(II) sulfamate, acting as a Lewis acid, stabilizes this intermediate through coordination. Subsequent addition of the enolate of the β-ketoester to the activated acylimine, followed by cyclization and dehydration, yields the final dihydropyrimidinone product[1].

Caption: Proposed mechanism for the copper(II) sulfamate-catalyzed Biginelli reaction.

Quantitative Data

The efficiency of copper(II) sulfamate as a catalyst is demonstrated by the high yields obtained for a variety of substrates in the Biginelli reaction. The optimal conditions were found to be 1 mol% of the catalyst in refluxing glacial acetic acid for 5 hours[1].

| Entry | Aldehyde (R) | X | Product | Yield (%)[1] |

| 1 | C₆H₅ | O | 4a | 95 |

| 2 | 4-CH₃-C₆H₄ | O | 4b | 92 |

| 3 | 4-CH₃O-C₆H₄ | O | 4c | 94 |

| 4 | 4-Cl-C₆H₄ | O | 4d | 96 |

| 5 | 3-NO₂-C₆H₄ | O | 4e | 91 |

| 6 | 4-NO₂-C₆H₄ | O | 4f | 93 |

| 7 | Cinnamaldehyde | O | 4g | 85 |

| 8 | Furfural | O | 4h | 88 |

| 9 | n-C₃H₇ | O | 4i | 78 |

| 10 | C₆H₅ | S | 5a | 92 |

| 11 | 4-CH₃-C₆H₄ | S | 5b | 90 |

| 12 | 4-CH₃O-C₆H₄ | S | 5c | 93 |

| 13 | 4-Cl-C₆H₄ | S | 5d | 94 |

| 14 | 3-NO₂-C₆H₄ | S | 5e | 89 |

Experimental Protocol

The following is a general experimental protocol for the copper(II) sulfamate-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)ones[1].

Materials:

-

Aldehyde (2 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Urea or Thiourea (3 mmol)

-

Copper(II) sulfamate (0.02 mmol, 1 mol%)

-

Glacial acetic acid (10 mL)

-

Ethanol (for recrystallization)

-

Crushed ice

-

Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

-

In a round-bottom flask, combine the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea or thiourea (3 mmol), and copper(II) sulfamate (0.02 mmol).

-

Add glacial acetic acid (10 mL) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 100°C.

-

Maintain the reaction at reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto crushed ice (50 g) and stir for 5 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (50 mL).

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-(thio)one.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidinones using copper(II) sulfamate as a catalyst.

Caption: General workflow for the synthesis of DHPMs using a copper(II) sulfamate catalyst.

Conclusion and Future Outlook

Copper(II) sulfamate has been successfully established as a novel and efficient catalyst for the Biginelli reaction, providing a straightforward and effective method for the synthesis of biologically relevant dihydropyrimidinones[1]. The mild reaction conditions, short reaction times, and high yields make this protocol an attractive alternative to existing methods.

While the current literature primarily focuses on this application, the potential of copper(II) sulfamate as a catalyst in other organic transformations remains an area for future exploration[1]. Further research could investigate its utility in other multicomponent reactions, cross-coupling reactions, or asymmetric synthesis, potentially expanding the toolkit of synthetic chemists and drug development professionals.

References

"protocol for copper electrodeposition from a sulfamate bath"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Copper electrodeposition from a sulfamate bath is a specialized process utilized in various high-technology applications, including the fabrication of electronic components and precision electroforming. This method offers several advantages over the more common sulfate-based copper plating, such as lower internal stress in the deposited copper layer, higher deposition rates, and excellent ductility. These properties are particularly crucial in applications where thermal cycling and mechanical stability are significant concerns.

The sulfamate bath chemistry is known for producing fine-grained and smooth copper deposits. The bath's composition and operating parameters can be precisely controlled to achieve desired deposit characteristics, such as hardness and electrical conductivity. The selection of appropriate additives is critical in controlling the deposit's morphology, brightness, and leveling. This protocol provides a comprehensive guide for establishing and operating a copper sulfamate electrodeposition process for research and development purposes.

Experimental Protocols

I. Bath Composition

The formulation of the this compound bath is critical to achieving the desired deposit properties. Below are typical concentration ranges for the primary components of the bath. It is recommended to start with the nominal concentrations and optimize based on specific application requirements.

| Component | Concentration Range | Nominal Concentration | Purpose |

| This compound (Cu(SO₃NH₂)₂) | 300 - 450 g/L | 375 g/L | Primary source of copper ions. |

| Sulfamic Acid (HSO₃NH₂) | 15 - 45 g/L | 30 g/L | Increases conductivity and prevents precipitation of copper hydroxide. |

| Chloride Ions (Cl⁻) | 20 - 100 mg/L | 50 mg/L | Acts as a grain refiner and works synergistically with brighteners. |

| Brightener/Leveler Additives | As per supplier | As per supplier | Organic additives to control deposit brightness, leveling, and internal stress. |

II. Operating Parameters

Precise control over the operating parameters is essential for reproducible and high-quality copper deposition.

| Parameter | Range | Nominal Value | Impact on Deposit |

| pH | 1.0 - 2.0 | 1.5 | Affects cathode efficiency and deposit properties. Lower pH can increase internal stress. |

| Temperature | 40 - 60 °C | 50 °C | Influences deposition rate, deposit stress, and additive performance. |

| Cathode Current Density | 2 - 10 A/dm² | 5 A/dm² | Determines the plating speed and deposit morphology. |

| Anode Current Density | 1 - 5 A/dm² | 2.5 A/dm² | Ensures proper anode dissolution and prevents passivation. |

| Agitation | Moderate to Vigorous | Moderate | Essential for uniform deposit thickness and to replenish copper ions at the cathode surface. |

III. Step-by-Step Experimental Procedure

-

Bath Preparation: a. Fill a clean plating tank with approximately 75% of the final volume of deionized water. b. Heat the water to the desired operating temperature (e.g., 50 °C). c. Slowly dissolve the required amount of this compound into the heated water with continuous agitation. d. Once the this compound is fully dissolved, add the specified amount of sulfamic acid. e. Add the chloride ions, typically from a solution of hydrochloric acid or sodium chloride. f. Add the proprietary brightener and leveler additives according to the supplier's recommendations. g. Add deionized water to reach the final bath volume and continue to agitate until the solution is homogeneous. h. Check and adjust the pH of the bath using sulfamic acid (to lower pH) or a suitable alkali (e.g., copper carbonate) to raise the pH.

-

Substrate Preparation: a. The substrate to be plated must be thoroughly cleaned to ensure good adhesion of the copper deposit. b. Degreasing: Remove any organic contaminants from the substrate surface using an alkaline cleaner. c. Rinsing: Thoroughly rinse the substrate with deionized water. d. Acid Activation: Dip the substrate in a dilute acid solution (e.g., 10% sulfuric acid or sulfamic acid) to remove any surface oxides. e. Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in the plating bath.

-

Electrodeposition Process: a. Immerse the prepared substrate (cathode) and high-purity copper anodes into the sulfamate bath. b. Ensure proper electrical connections to the rectifier. The substrate is connected to the negative terminal (cathode) and the copper anodes to the positive terminal (anode). c. Apply the desired current density and begin the electrodeposition process for the calculated time to achieve the target thickness. d. Maintain continuous agitation throughout the plating process. e. Monitor the bath temperature and pH periodically and make adjustments as necessary.

-

Post-Treatment: a. Once the desired plating thickness is achieved, turn off the rectifier and carefully remove the plated substrate from the bath. b. Immediately rinse the plated part thoroughly with deionized water to remove any residual plating solution. c. Dry the plated part using a suitable method, such as blowing with clean, dry air or baking in an oven at a low temperature.

Experimental Workflow

Caption: Experimental workflow for copper electrodeposition.

Signaling Pathway of Additives in Copper Electrodeposition

Application of Copper Electroplating in Printed Circuit Board Manufacturing: A Focus on Copper Sulfate Chemistry

Introduction

Copper electroplating is a cornerstone of modern Printed Circuit Board (PCB) manufacturing, providing the conductive pathways that form the circuitry. This process involves the electrochemical deposition of copper onto the PCB surface and within through-holes and vias to create a robust and reliable electrical interconnect.

While various copper plating chemistries exist, the vast majority of information and established industrial practices revolve around the use of copper sulfate-based electrolytes . Despite inquiries into the use of copper sulfamate for this application, publicly available, detailed technical information, including specific bath formulations, operating parameters, and established protocols for PCB manufacturing, is exceedingly scarce. In contrast, copper sulfate chemistry is well-documented and widely implemented.

Therefore, these application notes will provide a comprehensive overview of the application of copper sulfate electroplating in PCB manufacturing, addressing the core requirements of bath composition, experimental protocols, and process visualization. The principles and methodologies described herein for copper sulfate can serve as a foundational understanding for any potential, though less common, this compound applications.

Overview of Copper Electroplating in PCB Manufacturing

The electroplating process in PCB fabrication follows an initial electroless copper deposition step. Electroless copper provides a thin, conductive layer over the non-conductive surfaces of the board, particularly within the drilled holes (vias and through-holes), making them suitable for subsequent electrolytic plating. The subsequent electrolytic copper plating builds up the copper thickness to the desired level, ensuring low electrical resistance and high current-carrying capacity.

Key applications of copper electroplating in PCB manufacturing include:

-

Through-Hole Plating (THP): Creating conductive barrels in holes that connect different layers of the PCB.

-

Via Filling: Completely or partially filling vias with copper to create a solid conductive path, which is crucial for high-density interconnect (HDI) PCBs and for thermal management.

-

Surface Plating: Increasing the thickness of surface traces and pads.

Copper Sulfate Plating Bath Composition and Operating Parameters

The composition and operating parameters of a copper sulfate plating bath are critical for achieving the desired deposit properties, such as ductility, tensile strength, and uniform thickness. Additives play a crucial role in controlling the plating process and the quality of the copper deposit.

Bath Composition

The following table summarizes the typical composition of an acid copper sulfate plating bath for PCB manufacturing.

| Component | Concentration Range | Function |

| Copper Sulfate (CuSO₄·5H₂O) | 75 - 225 g/L | Primary source of copper ions (Cu²⁺). Higher concentrations can support higher plating speeds. |

| Sulfuric Acid (H₂SO₄) | 50 - 200 g/L | Increases the conductivity of the bath, allowing for the use of lower voltages. It also helps to prevent the precipitation of copper salts. |

| Chloride Ions (Cl⁻) | 50 - 150 ppm | Works in conjunction with organic additives to control the deposition process and achieve bright, level deposits. |

| Organic Additives | Varies | A complex mixture of proprietary chemicals that act as brighteners, carriers (suppressors), and levelers to control the deposit properties. |

Operating Parameters

The table below outlines the typical operating parameters for a copper sulfate plating bath in PCB applications.

| Parameter | Range | Impact on Plating Process |

| Cathode Current Density | 1 - 5 A/dm² (10 - 50 A/ft²) | Directly influences the plating rate and the grain structure of the copper deposit. Higher current densities can lead to rough or burnt deposits if not properly controlled. |

| Temperature | 20 - 35 °C (68 - 95 °F) | Affects the conductivity of the bath and the activity of the organic additives. Higher temperatures can increase the plating rate but may also lead to faster additive breakdown. |

| Agitation | Moderate to vigorous (Air or mechanical) | Ensures a uniform supply of copper ions and additives to the PCB surface, preventing localized depletion and ensuring a uniform deposit thickness, especially within through-holes. |

| Anodes | Phosphorized Copper (0.04-0.06% P) | The phosphorus content helps to form a black film on the anode surface, which promotes uniform dissolution and prevents the formation of copper particles that can contaminate the bath. |

| Filtration | Continuous | Removes particulate contamination from the bath, which can cause roughness in the copper deposit. |

Experimental Protocols

The following sections provide detailed protocols for key copper electroplating processes in PCB manufacturing using a copper sulfate bath.

Protocol for Through-Hole Plating

This protocol describes the steps for plating copper into the through-holes of a multi-layer PCB.

Objective: To achieve a uniform and reliable copper layer within the through-holes, ensuring electrical connectivity between PCB layers.

Materials and Equipment:

-

PCB with drilled and electroless copper-plated through-holes

-

Acid copper sulfate electroplating bath (composition as per Table 1)

-

Plating tank with anodes, heating/cooling system, and agitation

-

DC power supply (rectifier)

-

Fixtures for holding the PCB

-

Rinse tanks (deionized water)

-

Drying oven

Procedure:

-

Pre-treatment:

-

Ensure the PCB has undergone proper cleaning and activation steps prior to electroless copper plating.

-

Visually inspect the electroless copper layer for uniform coverage, especially within the holes.

-

-

Racking:

-

Securely mount the PCB onto a plating rack, ensuring good electrical contact. The design of the rack is critical for uniform current distribution.

-

-

Acid Dip:

-

Immerse the racked PCB in a 10% sulfuric acid solution for 1-2 minutes to remove any surface oxides from the electroless copper.

-

-

Rinse:

-

Thoroughly rinse the PCB with deionized water to remove any residual acid.

-

-

Electroplating:

-

Immerse the PCB into the acid copper sulfate plating bath.

-

Connect the rack to the cathode bar of the plating tank.

-

Apply the DC current at the desired current density (e.g., 2.5 A/dm²).

-

Plate for a calculated time to achieve the target copper thickness (typically 20-25 µm). Plating time can be estimated using Faraday's laws of electrolysis, but is often determined empirically.

-

Ensure continuous agitation and filtration throughout the plating cycle.

-

-

Post-treatment:

-

Remove the PCB from the plating bath and rinse thoroughly with deionized water.

-

Dry the PCB in an oven at a temperature that will not damage the substrate (e.g., 100-120°C).

-

-

Inspection:

-

Visually inspect the plated through-holes for uniform coverage and the absence of voids.

-

Perform cross-sectional analysis to measure the copper thickness within the holes and on the surface.

-

Protocol for Via Filling

This protocol outlines the process for filling blind microvias with copper, a common requirement for HDI PCBs.

Objective: To achieve a void-free copper fill in microvias with minimal surface copper deposition (overburden).

Materials and Equipment:

-

HDI PCB with laser-drilled and electroless copper-plated microvias

-

Specially formulated acid copper sulfate via-fill plating bath (often with a higher copper concentration and a specific additive package)

-

Plating tank with advanced agitation (e.g., eductors) and precise current control (pulse or reverse-pulse rectifier may be used)

-

Fixtures for holding the PCB

-

Rinse tanks (deionized water)

-

Drying oven

Procedure:

-

Pre-treatment:

-

Similar to through-hole plating, ensure the PCB is properly cleaned, activated, and has a uniform electroless copper layer.

-

-

Racking:

-

Mount the PCB on a plating rack designed for uniform current distribution across the entire surface.

-

-

Acid Dip and Rinse:

-

Perform an acid dip and deionized water rinse as described in the through-hole plating protocol.

-

-

Via Fill Electroplating:

-

Immerse the PCB into the via-fill plating bath.

-

Connect the rack to the cathode.

-

Apply a specific current waveform (e.g., DC, pulse, or periodic pulse reverse) at a current density optimized for "bottom-up" filling. The additive package in the via-fill bath is designed to suppress plating on the surface and at the via opening while accelerating it at the bottom of the via.

-

The plating time is critical and is determined based on the via dimensions to achieve a complete fill without excessive surface copper.

-

-

Post-treatment:

-

Rinse and dry the PCB as previously described.

-

-

Planarization (if required):

-

In some cases, a planarization step (e.g., chemical-mechanical polishing or CMP) may be necessary to remove the overburden of surface copper and create a flat surface for subsequent processing.

-

-

Inspection:

-

Use cross-sectional analysis and microscopy to inspect the filled vias for voids, dimples, and overall fill quality.

-

Process Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and relationships in the copper electroplating process for PCB manufacturing.

Application Notes and Protocols: Current Density Effects in Copper Sulfamate Electroplating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper electroplating from sulfamate-based electrolytes is a critical process in numerous high-technology applications, including the fabrication of microelectronics, precision optics, and various components in scientific instrumentation. The properties of the electrodeposited copper, such as its mechanical strength, ductility, internal stress, and surface morphology, are paramount to the performance and reliability of the final product. Current density is one of the most influential parameters in the electroplating process, directly impacting the kinetics of copper deposition and, consequently, the microstructure and material properties of the deposit.

These application notes provide a detailed overview of the effects of current density on copper deposits from sulfamate baths. This document outlines the underlying principles, summarizes key quantitative data, and provides detailed experimental protocols for the characterization of electroplated copper films.

The Role of Current Density in Electrodeposition

Current density, the amount of electric current per unit area of the cathode surface, governs the rate of the electrochemical reduction of copper ions to copper metal. Variations in current density can lead to significant changes in the deposit's properties:

-

Grain Size and Morphology: At low current densities, the rate of nucleation is typically slow, leading to the formation of larger, more columnar grains. As the current density increases, the overpotential for deposition also increases, which favors a higher nucleation rate over grain growth. This results in a finer, more equiaxed grain structure. However, excessively high current densities can lead to dendritic or "burnt" deposits due to mass transport limitations of copper ions to the cathode surface.

-

Internal Stress: The internal stress of an electrodeposit can be either tensile (a tendency to contract) or compressive (a tendency to expand). In copper sulfamate plating, lower current densities often result in lower internal stress. As the current density increases, the internal stress, typically tensile in nature, tends to increase. High internal stress can lead to cracking, peeling, or deformation of the plated layer, compromising the integrity of the component.

-

Mechanical Properties: The mechanical properties of the copper deposit, such as hardness, tensile strength, and ductility (measured as elongation), are strongly influenced by its microstructure. Generally, a finer grain structure, often achieved at higher current densities, leads to increased hardness and tensile strength, in accordance with the Hall-Petch relationship. However, this increase in strength is often accompanied by a decrease in ductility.

-

Impurity Incorporation: At very low current densities, there can be an increased incorporation of impurities from the plating bath into the deposit. Conversely, at very high current densities, the rapid deposition rate can also lead to the inclusion of bath additives and other impurities.

Quantitative Effects of Current Density on Deposit Properties

The following table summarizes the typical effects of varying current density on the key properties of electrodeposited copper. It is important to note that the exact values can be influenced by other plating parameters such as bath composition, temperature, and agitation. The data presented is illustrative and based on trends observed in acidic copper electroplating systems.

| Current Density (A/dm²) | Tensile Strength (MPa) | Elongation (%) | Hardness (HV) | Internal Stress | Grain Size |

| Low (e.g., 1-3) | Lower | Higher | Softer | Low Tensile | Coarser, Columnar |

| Medium (e.g., 4-8) | Moderate | Moderate | Moderate | Moderate Tensile | Finer, More Equiaxed |

| High (e.g., 9-15) | Higher | Lower | Harder | High Tensile | Fine-Grained |

Experimental Protocols

Hull Cell Analysis

The Hull cell is a valuable tool for qualitatively assessing the effects of current density on the appearance of the copper deposit over a wide range.[1]

Objective: To visually evaluate the plating characteristics of a this compound bath at different current densities.

Materials:

-

267 mL Hull cell

-

Copper anode

-

Polished brass or steel Hull cell panel

-

DC power supply

-

Heater and thermostat (if operating at elevated temperatures)